molecular formula C10H19N3O B3097723 1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one CAS No. 1315610-07-1

1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one

Cat. No.: B3097723
CAS No.: 1315610-07-1
M. Wt: 197.28 g/mol
InChI Key: QIMQGBDWMCXROL-UHFFFAOYSA-N
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Description

1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one (CAS: CID 17987132) is a heterocyclic organic compound with the molecular formula C₁₀H₁₉N₃O and a molecular weight of 197.15 g/mol . Its structure comprises an imidazolidin-2-one core linked via an ethyl chain to a piperidine ring. Key physicochemical properties include:

  • SMILES: C1CCN(CC1)CCN2CCNC2=O
  • InChIKey: QIMQGBDWMCXROL-UHFFFAOYSA-N
  • Predicted Collision Cross Section (CCS): 148.9 Ų (for [M+H]+ adduct) .

The compound’s structural simplicity distinguishes it from more complex derivatives, which often feature additional aromatic or functional substituents. Below, we compare its properties and pharmacological relevance with structurally analogous compounds.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c14-10-11-4-7-13(10)9-8-12-5-2-1-3-6-12/h1-9H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMQGBDWMCXROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethylene oxide to form 2-(piperidin-1-yl)ethanol, which is then reacted with imidazolidin-2-one under appropriate conditions to yield the target compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazolidinone ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues
Compound Name Molecular Formula Key Structural Differences Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Predicted CCS (Ų) [M+H]+
1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one C₁₀H₁₉N₃O Piperidine-ethyl-imidazolidinone core 197.15 1 donor, 3 acceptors 148.9
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one C₉H₁₈N₄O Piperazine replaces piperidine 198.27 1 donor, 5 acceptors N/A
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one C₁₂H₁₇N₃O₂ Phenoxyethyl substituent 243.29 2 donors, 4 acceptors N/A
1-{2-[(2-Fluorophenyl)amino]ethyl}imidazolidin-2-one C₁₁H₁₄FN₃O Fluorophenylamino group 223.25 2 donors, 4 acceptors N/A

Key Observations :

  • Piperidine vs. Piperazine: The piperazine analog (C₉H₁₈N₄O) has an additional nitrogen atom, increasing hydrogen bond acceptors (5 vs.
  • Aromatic Substituents: Derivatives with phenoxyethyl or fluorophenyl groups (e.g., C₁₂H₁₇N₃O₂, C₁₁H₁₄FN₃O) exhibit higher molecular weights and additional hydrogen-bonding sites, which may improve target binding but complicate synthesis .
Pharmacologically Active Analogues

Several imidazolidin-2-one derivatives have demonstrated bioactivity, particularly in neurodegenerative disease research:

1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) Activity: Potent acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM), comparable to donepezil, a standard anti-Alzheimer’s drug . Structural Advantage: Benzyl and trifluoromethyl groups enhance hydrophobic interactions with AChE’s peripheral anionic site .

1-[2-{4-[1-(4-Fluorophenyl)-5-(1-methylpyrazol-3-yl)indol-3-yl]piperidin-1-yl}ethyl]imidazolidin-2-one Activity: Binds to 5-HT₂A receptors (Ki = 140 nM), suggesting CNS applications .

Pharmacokinetic Insights :

  • The target compound’s simpler structure may offer advantages in metabolic stability and oral bioavailability compared to bulkier derivatives. However, its lack of aromatic groups limits target-specific interactions observed in active analogs .

Biological Activity

1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolidinone core substituted with a piperidinyl ethyl group. This structural motif is significant for its interaction with biological targets, particularly in neuropharmacology and oncology.

This compound exhibits various mechanisms of action, including:

  • Serotonin Receptor Modulation : The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1 family. It has shown potential as a fast-onset antidepressant and anxiolytic agent due to its antagonist properties at these receptors .
  • Inhibition of Enzymatic Activity : Research indicates that derivatives of imidazolidinone can inhibit enzymes such as CYP17, which is crucial in steroidogenesis and implicated in hormone-dependent cancers like prostate cancer .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC50 (µM) Reference
Antidepressant/Anxiolytic5-HT1A, 5-HT1B, 5-HT1D receptors<10
CYP17 InhibitionCYP17 enzyme0.84
Cytotoxicity in Cancer CellsVarious cancer cell lines31.5 - 43.9

Case Study 1: Antidepressant Effects

A study explored the efficacy of this compound as a potential antidepressant. The compound demonstrated significant binding affinity for serotonin receptors, leading to enhanced serotonergic transmission. In vivo models showed rapid onset of antidepressant-like effects compared to traditional SSRIs.

Case Study 2: Cancer Treatment

Research on the cytotoxic effects of this compound against ovarian cancer cell lines revealed promising results. The compound exhibited dose-dependent inhibition of cell viability, particularly in cells overexpressing MAGL (Monoacylglycerol lipase), suggesting a targeted approach for treatment .

Q & A

Basic: What are the key physicochemical properties of 1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one, and how can they be experimentally determined?

Answer:
The compound’s molecular formula (C₁₀H₁₉N₃O) and weight (205.29 g/mol) can be confirmed via high-resolution mass spectrometry (HRMS) or elemental analysis (CHN). Its hydrochloride salt form (C₈H₁₆ClN₃O, MW 205.69) is stable at room temperature, as indicated by storage guidelines . Solubility in polar solvents (e.g., methanol, DMSO) should be assessed using UV-Vis spectroscopy or gravimetric methods. Structural validation requires ¹H/¹³C NMR to confirm the imidazolidin-2-one ring (δ ~3.5–4.5 ppm for N-CH₂ groups) and piperidinyl protons (δ ~1.5–2.8 ppm) . Stability under acidic/basic conditions can be tested via HPLC monitoring of degradation products over time .

Basic: What synthetic methodologies are reported for this compound, and what are their optimization strategies?

Answer:
A common approach involves coupling piperidine derivatives with imidazolidin-2-one precursors. For example:

  • Step 1: React 2-chloroethylimidazolidin-2-one with piperidine under reflux in acetonitrile, using K₂CO₃ as a base to facilitate nucleophilic substitution.
  • Step 2: Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to isolate the product .
    Optimization strategies include:
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Monitoring reaction progress via TLC or LC-MS to minimize byproducts like N-alkylated impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of derivatives?

Answer:
SAR studies should focus on modifying the piperidine/imidazolidinone moieties and evaluating biological activity:

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -F, -Cl) to the piperidine ring to assess effects on receptor binding .
  • Biological Assays: Test derivatives for antimicrobial activity using broth microdilution (MIC determination against S. aureus or E. coli) or antiproliferative effects via MTT assays on cancer cell lines (e.g., H2228) .
  • Data Analysis: Correlate logP values (calculated via HPLC) with cellular uptake efficiency to identify optimal hydrophobicity ranges .

Advanced: What analytical strategies resolve contradictions in reported biological activities of structurally similar imidazolidin-2-one derivatives?

Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assay Conditions: Replicate studies using consistent cell lines (e.g., ATCC-certified H2228), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation: Use X-ray crystallography (as in ) to verify stereochemistry, as minor enantiomeric impurities can drastically alter activity.
  • Meta-Analysis: Compare EC₅₀ values across studies while normalizing for variables like incubation time and serum content .

Advanced: What are the challenges in enantiomeric resolution, and what chiral separation techniques are applicable?

Answer:
Challenges include low enantiomeric excess (ee) due to similar physicochemical properties. Effective methods:

  • Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IC) and hexane:isopropanol (80:20) mobile phase .
  • Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiomers .
  • Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively acylate one enantiomer during synthesis .

Basic: How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?

Answer:

  • Forced Degradation: Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC-PDA to identify major breakdown products (e.g., imidazolidinone ring opening) .
  • Thermal Stability: Store samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze by DSC/TGA to detect polymorphic transitions or decomposition .

Advanced: What computational tools predict binding affinities of this compound to neurological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with G protein-coupled receptors (GPCRs) like histamine H₄ receptors. Prioritize piperidine nitrogen and carbonyl oxygen as key binding moieties .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one
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1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one

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